Isodecyl Oleate: A Comprehensive Technical Guide to its Physicochemical Properties
Isodecyl Oleate: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl oleate (B1233923) (CAS No. 59231-34-4), the ester of isodecyl alcohol and oleic acid, is a versatile ingredient with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1] Its primary role in formulations is as an emollient, lubricant, and solvent.[2] In cosmetic and personal care products, it imparts a smooth, non-greasy feel, enhancing the texture and spreadability of lotions, creams, and makeup.[3][4] For pharmaceutical applications, it can act as a carrier in topical drug formulations.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of Isodecyl oleate, complete with detailed experimental methodologies and structured data for ease of reference.
Core Physicochemical Properties
The key physicochemical characteristics of Isodecyl oleate are summarized in the tables below. These properties are crucial for formulation development, quality control, and ensuring the stability and efficacy of the final product.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | Isodecyl oleate | [5] |
| Synonyms | 9-Octadecenoic acid, isodecyl ester; Oleic acid, isodecyl ester | [5][6] |
| CAS Number | 59231-34-4 | [7] |
| Molecular Formula | C₂₈H₅₄O₂ | [5] |
| Molecular Weight | 422.7 g/mol | [5] |
| Appearance | Clear, pale yellow, oily liquid | [3] |
| Odor | Characteristic | [8] |
Thermal and Density Properties
| Property | Value | Reference |
| Boiling Point | > 300 °C | [9] |
| Melting Point | < -20 °C | [9] |
| Flash Point | 75.2 °C (est.) | [8] |
| Density | 0.86 g/cm³ (at 20°C) | [9] |
Chemical and Quality Control Parameters
| Property | Value (Isodecyl Oleate) | Value (Decyl Oleate)* | Reference |
| Kinematic Viscosity @ 40°C | 20 cSt | - | [10] |
| Refractive Index @ 20°C | Not available | 1.454 - 1.459 | [11] |
| Acid Value | Not available | ≤ 0.5 mg KOH/g | [11] |
| Saponification Value | Not available | 130 - 150 mg KOH/g | [11] |
| Iodine Value | 55 - 65 g I₂/100g | 50 - 65 g I₂/100g | [10][11] |
| Solubility | Insoluble in water; soluble in non-polar solvents. | Insoluble in water; soluble in little polar solvents. | [3][11] |
*Data for Decyl Oleate, a close structural isomer, is provided as a reference for properties where specific data for Isodecyl Oleate was not available. It is expected that the values for Isodecyl Oleate would be very similar.
Experimental Protocols
The determination of the physicochemical properties of Isodecyl oleate is conducted using standardized analytical methods. Below are detailed methodologies for key experiments.
Determination of Density
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Method: OECD Guideline 109 / ISO 12185
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Principle: This method employs an oscillating U-tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The instrument is calibrated using two substances of known density, typically dry air and pure water.
-
Apparatus: Oscillating U-tube densitometer, thermostatically controlled water bath, syringes.
-
Procedure:
-
Calibrate the instrument with dry air and deionized water at the specified temperature (e.g., 20°C).
-
Inject the Isodecyl oleate sample into the clean, dry U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium within the instrument.
-
The instrument will automatically measure the oscillation period and calculate the density.
-
Perform the measurement in triplicate and report the average value.
-
Measurement of Kinematic Viscosity
-
Method: ASTM D445 / ISO 3104
-
Principle: This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), viscometer bath with precise temperature control, stopwatch.
-
Procedure:
-
Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).
-
Filter the sample through a fine-mesh screen to remove any particulate matter.
-
Charge the viscometer with the sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant-temperature bath set to the desired temperature (e.g., 40°C) and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up into the measuring bulb.
-
Measure the time required for the meniscus to pass between the two calibration marks.
-
Repeat the measurement at least twice.
-
Calculate the kinematic viscosity using the average flow time and the viscometer constant.
-
Determination of Refractive Index
-
Method: ISO 6320
-
Principle: The refractive index is measured using a refractometer, typically an Abbé refractometer. This instrument measures the angle at which light is refracted as it passes from the instrument's prism to the sample.
-
Apparatus: Abbé refractometer, constant temperature water bath, light source (sodium D-line).
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of the Isodecyl oleate sample to the surface of the prism.
-
Close the prisms and allow the sample to come to the measurement temperature (e.g., 20°C) by circulating water from the constant temperature bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Perform the measurement in triplicate and report the average.
-
Acid Value Titration
-
Method: AOCS Official Method Te 1a-64
-
Principle: The acid value is the mass in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample. The sample is dissolved in a suitable solvent and titrated with a standardized solution of KOH using a colorimetric indicator.
-
Apparatus: Burette, Erlenmeyer flask, analytical balance.
-
Reagents: Isopropanol (B130326) (neutralized), potassium hydroxide solution (0.1 M, standardized), phenolphthalein (B1677637) indicator.
-
Procedure:
-
Weigh an appropriate amount of the Isodecyl oleate sample into an Erlenmeyer flask.
-
Add a measured volume of neutralized isopropanol and a few drops of phenolphthalein indicator.
-
Swirl to dissolve the sample, warming gently if necessary.
-
Titrate with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W, where V is the volume of KOH in mL, M is the molarity of the KOH solution, 56.1 is the molecular weight of KOH, and W is the weight of the sample in grams.
-
Saponification Value Determination
-
Method: ASTM D5558 / AOCS Official Method Cd 3-25
-
Principle: The saponification value is the mass in milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester. A known weight of the sample is refluxed with an excess of alcoholic KOH solution. The unreacted KOH is then determined by back-titration with a standardized acid solution.
-
Apparatus: Reflux condenser, Erlenmeyer flasks, hot plate, burette, analytical balance.
-
Reagents: Alcoholic potassium hydroxide solution (0.5 M, standardized), hydrochloric acid solution (0.5 M, standardized), phenolphthalein indicator.
-
Procedure:
-
Accurately weigh the Isodecyl oleate sample into an Erlenmeyer flask.
-
Pipette a precise volume of alcoholic KOH solution into the flask.
-
Attach the condenser and reflux the mixture for 60 minutes.
-
Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.
-
Titrate the hot solution with the standardized 0.5 M HCl solution until the pink color disappears.
-
Perform a blank determination under the same conditions, omitting the sample.
-
Calculate the saponification value using the formula: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / W, where B is the volume of HCl for the blank in mL, S is the volume of HCl for the sample in mL, M is the molarity of the HCl solution, 56.1 is the molecular weight of KOH, and W is the weight of the sample in grams.
-
Iodine Value Measurement
-
Method: AOCS Official Method Cd 1d-92 (Wijs Method)
-
Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample. The sample is treated with an excess of Wijs solution (iodine monochloride in glacial acetic acid). The unreacted iodine monochloride is then reacted with potassium iodide to liberate iodine, which is subsequently titrated with a standard sodium thiosulfate (B1220275) solution.
-
Apparatus: Iodine flasks, burette, analytical balance.
-
Reagents: Wijs solution, potassium iodide solution, standard sodium thiosulfate solution (0.1 N), starch indicator solution, carbon tetrachloride or cyclohexane.
-
Procedure:
-
Weigh the Isodecyl oleate sample into a clean, dry iodine flask.
-
Dissolve the sample in a measured volume of carbon tetrachloride or cyclohexane.
-
Pipette a precise volume of Wijs solution into the flask, stopper it, and swirl to mix.
-
Store the flask in the dark for 30 minutes.
-
Perform a blank determination concurrently.
-
After the reaction time, add potassium iodide solution and water to the flask.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution until the yellow color has almost disappeared.
-
Add starch indicator and continue titrating until the blue color disappears.
-
Calculate the iodine value using the formula: Iodine Value (g I₂/100g) = [(B - S) × N × 12.69] / W, where B is the volume of thiosulfate for the blank in mL, S is the volume of thiosulfate for the sample in mL, N is the normality of the thiosulfate solution, 12.69 is a conversion factor, and W is the weight of the sample in grams.
-
Visualization of Physicochemical Properties
The following diagram provides a logical classification of the key physicochemical properties of Isodecyl oleate.
References
- 1. Isodecyl Oleate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. parchem.com [parchem.com]
- 3. specialchem.com [specialchem.com]
- 4. ISODECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 5. Isodecyl Oleate | C28H54O2 | CID 6436737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Isodecyl Oleate (with Product List) [incidecoder.com]
- 8. isodecyl oleate, 59231-34-4 [thegoodscentscompany.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Prochimica Novarese | Industrial Lubricants / Various Esters [prochimicanovarese.it]
- 11. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
